molecular formula C10H22ClNO B1457716 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride CAS No. 1645374-39-5

2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride

Cat. No.: B1457716
CAS No.: 1645374-39-5
M. Wt: 207.74 g/mol
InChI Key: CHIRKMQEZXAIOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride is a chemical compound with the molecular formula C10H22ClNO and a molecular weight of 207.74 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride typically involves the reaction of 1-cyclohexylethylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(1-cyclohexylethylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-9(11-7-8-12)10-5-3-2-4-6-10;/h9-12H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIRKMQEZXAIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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